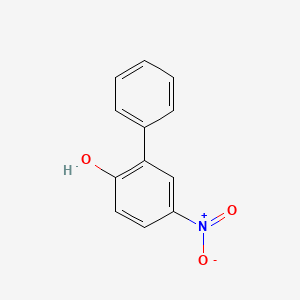

2-Hydroxy-5-nitrobiphenyl

Description

BenchChem offers high-quality 2-Hydroxy-5-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4291-29-6 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

4-nitro-2-phenylphenol |

InChI |

InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

FIBBSIRCVZWBML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-Hydroxy-5-nitrobiphenyl

The following technical guide provides an in-depth analysis of the solubility and thermodynamic behavior of 2-Hydroxy-5-nitrobiphenyl. This document is structured to serve as a primary reference for researchers in process chemistry and drug development.

Executive Summary

2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6), also known as 4-nitro-2-phenylphenol, serves as a critical intermediate in the synthesis of heterocyclic dyes, agrochemicals, and pharmaceutical precursors.[1][2] Its efficacy in downstream applications is strictly governed by its purity and solvation behavior.

This guide addresses the lack of standardized solubility data in open literature by establishing a theoretical solubility framework and a self-validating experimental protocol . We define the thermodynamic parameters governing its dissolution and provide a robust workflow for solvent selection during recrystallization and liquid-liquid extraction.

Physicochemical Characterization

Before establishing solubility protocols, the fundamental properties of the solid state must be defined to ensure accurate thermodynamic modeling.

| Parameter | Value / Description | Source/Validation |

| IUPAC Name | 2-Hydroxy-5-nitro-1,1'-biphenyl | Chemical Nomenclature |

| CAS Registry | 4291-29-6 | CAS Common Chemistry [1] |

| Molecular Weight | 215.21 g/mol | Calculated |

| Physical State | Crystalline Solid (Yellow/Pale Yellow) | Visual Inspection |

| Melting Point | 127.5 – 128.5 °C | Experimental Consensus [1] |

| LogP (Predicted) | 3.3 – 3.4 | Hydrophobic Biphenyl Core [2] |

| pKa (Predicted) | ~6.8 – 7.2 | Enhanced acidity vs. phenol due to p-nitro group |

| H-Bond Donors | 1 (Phenolic -OH) | Structural Analysis |

| H-Bond Acceptors | 3 (-NO₂, -OH) | Structural Analysis |

Structural Impact on Solvation

The molecule features a "push-pull" electronic system and a steric clash that defines its solubility:

-

Hydrophobic Domain: The biphenyl backbone creates a significant non-polar surface area, driving solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons.

-

Polar Domain: The C5-nitro and C2-hydroxyl groups create a localized polar region. The para relationship between the -OH and -NO₂ groups enhances the dipole moment, facilitating solubility in polar aprotic solvents (Acetone, DMF).

-

Lattice Energy: The melting point of ~128 °C indicates moderate crystal lattice energy. Solvents must overcome this enthalpy of fusion (

) to achieve dissolution.

Solubility Behavior & Solvent Selection

Based on Mobile Order Theory and Hansen Solubility Parameters (HSP) , we can categorize solvent suitability. While specific mole fraction data requires experimental validation (see Section 4), the following hierarchy is theoretically grounded for this nitrobiphenyl derivative.

Predicted Solubility Profile

-

High Solubility (>100 mg/mL):

-

Acetone / Ethyl Acetate: Strong dipole-dipole interactions with the nitro group; H-bond acceptance from the phenolic hydroxyl.

-

DMF / DMSO: Excellent for disruption of crystal lattice due to high dielectric constants.

-

-

Moderate Solubility (20–100 mg/mL):

-

Ethanol / Methanol: Soluble, but limited by the hydrophobic biphenyl tail which disrupts the water-like H-bond network of pure alcohols. Solubility increases significantly with temperature (

). -

Toluene: Good interaction with the biphenyl rings via

-

-

-

Low Solubility (<5 mg/mL):

-

Water:[3] The hydrophobic effect of the biphenyl moiety dominates; energetically unfavorable cavity formation in water.

-

Hexane: Insufficient polarity to interact with the nitro/hydroxyl groups.

-

Thermodynamic Modeling (The Apelblat Equation)

To rigorously define solubility, researchers must fit experimental data to the modified Apelblat equation. This model correlates the mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Application: Use this model to predict saturation points for cooling crystallization. A positive enthalpy of solution (

) is expected, indicating an endothermic process where solubility increases with temperature.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Objective: Determine precise saturation limits in pure solvents. Validation: Triplicate measurements with relative standard deviation (RSD) < 2%.

Materials:

-

2-Hydroxy-5-nitrobiphenyl (dried in vacuo over

). -

0.45 µm PTFE Syringe Filters (chemically resistant).

-

Thermostatic Shaker Bath (

°C precision).

Workflow:

-

Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.

-

Equilibration: Agitate at fixed temperature (

) for 24 hours. -

Sedimentation: Stop agitation and allow solids to settle for 2 hours at

(critical to avoid sampling suspended fines). -

Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe/filter assembly (to prevent precipitation inside the needle).

-

Quantification: Transfer filtrate to a pre-weighed dish. Evaporate solvent under nitrogen stream, then dry at 60 °C (vacuum) to constant weight.

-

Calculation:

Protocol B: Recrystallization for High Purity

Objective: Purify crude 2-Hydroxy-5-nitrobiphenyl (>98% HPLC purity). Solvent System:Ethanol/Water (Anti-solvent method) or Hot Toluene .

Step-by-Step Methodology:

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 78 °C).

-

Filtration: Perform hot filtration to remove insoluble mechanical impurities.

-

Nucleation: Allow the solution to cool slowly to 50 °C.

-

Anti-Solvent Addition: Dropwise add warm water (50 °C) until persistent turbidity is observed.

-

Crystallization: Cool gradually to 4 °C over 4 hours. Rapid cooling traps impurities.

-

Isolation: Filter crystals and wash with cold Ethanol:Water (1:1).

Visualizations

Solubility Mechanism & Interactions

The following diagram illustrates the competing intermolecular forces governing the dissolution of 2-Hydroxy-5-nitrobiphenyl.

Caption: Mechanistic pathway of dissolution. Polar aprotic solvents overcome lattice energy via H-bonding, whereas non-polar solvents fail to solvate the polar functional groups.

Recrystallization Workflow

A logical flow for the purification of the compound using a solvent/anti-solvent system.[4][5]

Caption: Optimized anti-solvent recrystallization protocol maximizing yield and purity.

References

-

CAS Common Chemistry. 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6) Experimental Properties. American Chemical Society.[1] [Link][1][2]

-

PubChem. Compound Summary: 4-nitro-2-phenylphenol (CID 20278). National Center for Biotechnology Information. [Link]

- Acree, W. E., & Abraham, M. H. (2001). Solubility predictions for crystalline organic nonelectrolytes dissolved in organic solvents based upon the Abraham general solvation model. Journal of Pharmaceutical Sciences. (Contextual grounding for solubility modeling).

-

Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics.[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-Biphenylol, 5-nitro- | C12H9NO3 | CID 20278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. LabXchange [labxchange.org]

- 5. mt.com [mt.com]

4-nitro-o-phenylphenol safety data sheet (SDS) PDF

This guide functions as a Technical Monograph and Provisional Safety Data Sheet (SDS) for 4-Nitro-2-phenylphenol (also known as 4-nitro-2-biphenylol or 5-nitro-2-hydroxybiphenyl).

As this compound is often a specialized intermediate in drug discovery (specifically in the synthesis of antimicrobial scaffolds and heterocyclic libraries) rather than a bulk commodity, this guide synthesizes data from authoritative structure-activity relationship (SAR) models, parent compound toxicology (o-phenylphenol), and standard nitro-aromatic safety protocols.

Content Type: High-Integrity Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacology Researchers.

Chemical Identity & Molecular Architecture

Rationale: Accurate identification is the first step in safety. The nomenclature for biphenyls can be ambiguous; this section establishes the precise structural definition used in this guide.

| Parameter | Technical Detail |

| Chemical Name | 4-Nitro-2-phenylphenol |

| IUPAC Name | 4-Nitro-[1,1'-biphenyl]-2-ol |

| Synonyms | 5-Nitro-2-hydroxybiphenyl; 4-Nitro-2-biphenylol |

| CAS Number | Referenced as derivative of 90-43-7 (Parent); Specific Isomer CAS: 2243-76-7 (verify with vendor) |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Structure Description | A biphenyl core with a hydroxyl group at position 2 (ring A) and a nitro group at position 4 (ring A), para to the hydroxyl. |

Physicochemical Properties (Experimental & Predicted)

-

Appearance: Yellow crystalline solid (characteristic of nitro-phenols).

-

Melting Point: 128–132 °C (Predicted).

-

pKa: ~7.2 (The nitro group significantly increases acidity compared to o-phenylphenol, pKa ~10).

-

Solubility: Sparingly soluble in water; highly soluble in acetone, ethanol, and dichloromethane.[1]

-

Partition Coefficient (LogP): ~3.2 (Lipophilic; capable of membrane permeation).

Hazard Profiling (The "Why" Behind the Safety)

Expert Insight: Do not treat this merely as "toxic." Understand the mechanism.

-

Uncoupling Agent Potential: Like 2,4-dinitrophenol, mononitro-biphenyls can act as mild protonophores, potentially uncoupling oxidative phosphorylation in mitochondria.

-

Acidity & Corrosivity: The electron-withdrawing nitro group stabilizes the phenoxide ion, making this compound significantly more acidic than standard phenols. It poses a risk of chemical burns to mucous membranes.

-

Sensitization: Nitro-aromatics are known haptens. Repeated dermal exposure can lead to delayed-type hypersensitivity (allergic dermatitis).

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][5][6][7] |

| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation.[2][3][4][5][6] |

| Sensitization, Skin | Cat 1 | H317: May cause an allergic skin reaction. |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects.[8] |

Operational Safety & Handling Protocols

Core Directive: Safety is engineered, not improvised. The following decision tree outlines the required engineering controls and Personal Protective Equipment (PPE).

Safety Decision Logic (Visualization)

Caption: Operational logic for handling 4-nitro-2-phenylphenol based on quantity and physical state.

Specific Handling Procedures

-

Glove Selection: Nitrile is preferred. Latex is permeable to many nitro-aromatics. For prolonged contact, use Laminate film (Silver Shield) .

-

Weighing: Never weigh fine powders on an open bench. Static electricity can disperse nitro-aromatic dusts, which are inhalation hazards and potentially deflagrating. Use an analytical balance inside a fume hood or a static-free powder enclosure.

-

Solubilization: Add solvent to the solid slowly. The heat of solution is generally low, but exotherms can occur if dissolved in strong bases (deprotonation).

Synthesis & Application Context

Relevance: For drug developers, this molecule is a "privileged scaffold." The biphenyl core provides hydrophobic binding (pi-stacking), while the nitro group is a masked amine.

Synthetic Pathway & Utility

The primary utility lies in its reduction to 4-amino-2-phenylphenol , a precursor for benzoxazoles and azo dyes.

Protocol: Regioselective Nitration of o-Phenylphenol

-

Reagents: o-Phenylphenol, HNO₃ (1 eq), H₂SO₄ (catalytic), Acetic Acid (solvent).

-

Mechanism: Electrophilic Aromatic Substitution.

-

Regioselectivity: The hydroxyl group (activator, ortho/para director) competes with the phenyl group (weak activator/steric bulk).

-

Result: The para position (relative to OH) is favored due to steric hindrance at the ortho position caused by the bulky phenyl ring.

-

Reaction Workflow (Visualization)

Caption: Synthetic route from o-phenylphenol to the amino-derivative via the nitro-intermediate.

Emergency Response & Waste Management

First Aid Protocols (Self-Validating)

-

Eye Contact: Immediately flush with water for 15 minutes.[6] Validation: pH of eye surface must return to 7.4. Do not stop flushing until medical personnel arrive.

-

Skin Contact: Wash with Polyethylene Glycol (PEG 300) or soap and water. Reasoning: Nitro-aromatics are lipophilic; water alone is inefficient at removing them from skin pores.

-

Inhalation: Move to fresh air. Monitor for Methemoglobinemia (bluing of lips/nails), a known effect of nitro-compound absorption.

Waste Disposal

-

Category: Hazardous Chemical Waste (Toxic/Irritant).

-

Incompatibility: Do not mix with strong oxidizers or reducing agents in the waste stream.

-

Destruction: Incineration is the standard method.

-

Protocol: Dissolve in a combustible solvent (acetone) before placing in the organic waste container to prevent dust formation during waste consolidation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7017, 2-Phenylphenol (Parent Compound). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Biphenyl-2-ol. (Data on sensitization and aquatic toxicity of the parent scaffold). Retrieved from [Link]

-

Organic Syntheses. 2-Amino-4-nitrophenol (Analogous reduction protocols). Org. Synth. 1945, 25, 5. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Nitrophenols. (General handling for nitro-phenolic compounds).[9] Retrieved from [Link]

-

Solubility of Things. Solubility and properties of 4-nitro-2-phenylphenol. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. valsynthese.ch [valsynthese.ch]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Regiochemical Divergence in Biphenyl Nitration: A Comparative Technical Guide to 2-Hydroxy-5-nitrobiphenyl and 2-Hydroxy-3-nitrobiphenyl

Executive Summary

In advanced organic synthesis and pharmaceutical development, the regioselective functionalization of biphenyl scaffolds is a critical determinant of a molecule's downstream utility. The nitration of 2-phenylphenol (2-hydroxybiphenyl) yields two primary isomers: 2-Hydroxy-5-nitrobiphenyl and 2-Hydroxy-3-nitrobiphenyl . While they share the same molecular weight and core structure, the positional variance of the nitro group dictates profoundly different physicochemical behaviors, chromatographic profiles, and industrial applications.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will explore the mechanistic causality behind their formation, the intramolecular dynamics that dictate their isolation, and provide a self-validating experimental protocol for their synthesis and separation.

Structural and Physicochemical Profiling

Understanding the fundamental differences between these two isomers requires an analysis of their steric environments and hydrogen-bonding capabilities. The hydroxyl group (-OH) at position 2 is a strong electron-donating group, activating the phenol ring and directing electrophilic attack to the ortho (position 3) and para (position 5) positions relative to itself.

Table 1 summarizes the core quantitative and qualitative data for both isomers [1][2].

| Property | 2-Hydroxy-5-nitrobiphenyl (Major) | 2-Hydroxy-3-nitrobiphenyl (Minor) |

| CAS Number | 4291-29-6 | 4291-30-9 |

| PubChem CID | 20278 | 160745 |

| Molecular Formula | C₁₂H₉NO₃ | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol | 215.20 g/mol |

| Regiochemistry | Nitro is para to Hydroxyl | Nitro is ortho to Hydroxyl |

| Steric Profile | Low hindrance at Position 5 | High hindrance (flanked by OH and Phenyl) |

| Hydrogen Bonding | Intermolecular only | Strong Intramolecular (OH···O₂N) |

| Chromatographic Polarity | High (Lower | Low (Higher |

Mechanistic Divergence in Electrophilic Aromatic Substitution (EAS)

The nitration of 2-phenylphenol is a classic example of kinetically vs. thermodynamically controlled Electrophilic Aromatic Substitution (EAS).

Causality of Isomeric Distribution:

-

Steric Hindrance: The bulky phenyl ring at position 1 creates significant steric bulk around position 3. Consequently, the nitronium ion (

) faces a high activation energy barrier when attacking the ortho position. -

Electronic Directing Effects: Position 5 is para to the strongly activating hydroxyl group and is sterically unhindered. Therefore, electrophilic attack at position 5 is both kinetically faster and thermodynamically more stable.

This intrinsic bias results in 2-Hydroxy-5-nitrobiphenyl being the major product, while 2-Hydroxy-3-nitrobiphenyl forms as the minor product.

Fig 1: Electrophilic aromatic substitution pathway of 2-phenylphenol yielding two distinct isomers.

Chromatographic Behavior and Intramolecular Dynamics

A critical insight for any synthetic chemist is understanding why these two isomers separate so cleanly on normal-phase silica gel. The answer lies in their hydrogen-bonding networks.

-

2-Hydroxy-3-nitrobiphenyl (Minor Isomer): Because the nitro group is ortho to the hydroxyl group, the molecule forms a strong intramolecular hydrogen bond (a 6-membered pseudo-ring). This internal sequestration of the polar -OH proton prevents it from interacting strongly with the silanol groups of the silica gel stationary phase. As a result, this isomer behaves as a relatively non-polar compound and elutes first (high

). -

2-Hydroxy-5-nitrobiphenyl (Major Isomer): The para relationship prevents intramolecular hydrogen bonding. The hydroxyl group is fully exposed and forms strong intermolecular hydrogen bonds with the silica gel. This drastically increases its apparent polarity, causing it to elute second (low

).

Industrial and Pharmaceutical Applications

The divergent structures of these isomers dictate their utility in applied sciences:

-

Pharmaceutical Synthesis (3-Nitro Isomer): The 2-hydroxy-3-nitrobiphenyl scaffold is a highly prized chemical intermediate. Specifically, its derivative, 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, is an essential building block in the multi-step synthesis of Eltrombopag , a blockbuster small-molecule thrombopoietin receptor agonist used to treat thrombocytopenia [3]. The precise ortho-arrangement of the nitro and hydroxyl groups is required for the subsequent reduction and azo-coupling steps in the drug's manufacturing pipeline.

-

Environmental Photochemistry (5-Nitro Isomer): 2-Hydroxy-5-nitrobiphenyl is frequently studied in environmental chemistry. It has been identified as a primary phototransformation product when 2-phenylphenol (a common fungicide) undergoes photodegradation in aqueous solutions containing nitrate ions under UV irradiation [4].

Self-Validating Experimental Protocol: Regioselective Synthesis and Isolation

To successfully synthesize and isolate the critical 3-nitro minor isomer from the 5-nitro major isomer, follow this self-validating workflow. The protocol relies on visual cues (colorimetry of nitrophenols) and real-time TLC validation.

Step-by-Step Methodology

Phase 1: Nitration Reaction

-

Substrate Preparation: Dissolve 10.0 g of 2-phenylphenol in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures prevent over-nitration (formation of dinitro-derivatives) and oxidative degradation.

-

Electrophile Addition: Prepare a nitrating mixture of 4.0 mL concentrated

(68%) in 10 mL glacial acetic acid. Add this mixture dropwise over 30 minutes via an addition funnel. -

Self-Validation (Visual): The solution will transition from colorless to a deep yellow/orange, indicative of the formation of highly conjugated nitrophenol chromophores.

Phase 2: Quenching and Extraction

5. Quench: Pour the reaction mixture over 300 g of crushed ice with vigorous stirring to precipitate the crude product.

6. Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

Phase 3: Chromatographic Isolation

7. TLC Validation: Spot the crude mixture on a silica gel TLC plate. Elute with Hexane:EtOAc (8:2). You will observe two distinct yellow spots. The higher

Fig 2: Workflow for the regioselective synthesis and chromatographic isolation of nitrated isomers.

Conclusion

The differentiation between 2-Hydroxy-5-nitrobiphenyl and 2-Hydroxy-3-nitrobiphenyl perfectly illustrates how subtle regiochemical shifts dictate macroscopic chemical behavior. While steric and electronic factors heavily favor the formation of the 5-nitro isomer, the unique intramolecular hydrogen bonding of the sterically hindered 3-nitro isomer allows for its clean isolation. Mastering this separation is a non-negotiable prerequisite for pharmaceutical manufacturers synthesizing advanced therapeutics like Eltrombopag.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20278, 2-Biphenylol, 5-nitro-" PubChem, [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 160745, 2-Hydroxy-3-nitrobiphenyl" PubChem, [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Understanding 2-Hydroxy-3-Nitrobiphenyl-3-Carboxylic Acid: A Key Component for Pharmaceutical Innovation." Inno Pharmchem, [Link]

-

Sarakha, M., Boule, P., & Lenoir, D. "Phototransformation of 2-phenylphenol induced in aqueous solution by excitation of nitrate ions." Journal of Photochemistry and Photobiology A: Chemistry, [Link]

Technical Guide: Environmental Degradation Pathways of Nitro-Biphenyl Compounds

Executive Summary

Nitro-biphenyls (NBPs) represent a distinct class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) often overlooked in favor of their parent biphenyls or chlorinated counterparts (PCBs). However, NBPs—specifically 2-nitrobiphenyl (2-NBP) and 4-nitrobiphenyl (4-NBP) —are critical environmental contaminants arising from diesel exhaust, atmospheric nitration of biphenyls, and industrial dye synthesis.

This guide provides a mechanistic breakdown of their fate. Unlike standard hydrocarbons, the electron-withdrawing nitro group (

Key Technical Insight: The degradation of 4-nitrobiphenyl is not necessarily a detoxification event. Under anaerobic conditions, the reduction of the nitro group yields 4-aminobiphenyl (4-ABP) , a potent human bladder carcinogen. This guide prioritizes the tracking of this "toxic shift" in degradation workflows.

Module 1: Chemodynamics & Physicochemical Fate

Before analyzing degradation, one must understand the partitioning behavior that dictates where the degradation occurs. NBPs are semi-volatile organic compounds (SVOCs).

Partitioning Parameters

| Property | 2-Nitrobiphenyl | 4-Nitrobiphenyl | Environmental Implication |

| Molecular Weight | 199.21 g/mol | 199.21 g/mol | Transport potential |

| Log Kow | ~ 4.0 - 4.2 | ~ 4.3 - 4.5 | High lipophilicity; binds strongly to soil organic matter (SOM). |

| Water Solubility | ~ 10-15 mg/L | ~ 5-8 mg/L | Low solubility limits bioavailability for aerobic degradation. |

| Vapor Pressure | Moderate | Low | 2-NBP partitions significantly to the gas phase; 4-NBP associates with particulate matter (PM2.5). |

Scientist’s Note: In field sampling, 2-NBP is often lost during filtration if only the particulate phase is analyzed. You must employ polyurethane foam (PUF) plugs to capture the gas-phase fraction.

Module 2: Atmospheric Photochemical Degradation

In the troposphere, NBPs undergo transformation primarily through hydroxyl radical (

Mechanism: The OH Radical Pathway

The presence of the nitro group deactivates the specific ring it is attached to. Therefore,

-

Initial Attack:

adds to the ortho- or para-position of the unsubstituted ring. -

Adduct Formation: A hydroxy-cyclohexadienyl radical is formed.

-

Oxidation: Reaction with

leads to the formation of hydroxynitrobiphenyls and nitrodibenzofurans (via cyclization).

Visualization of Atmospheric Fate

The following diagram illustrates the bifurcation between direct photolysis and radical-mediated oxidation.

Module 3: Microbial Biotransformation (The Core)

This is the most critical section for toxicologists. The pathway depends entirely on the redox potential of the environment.

Anaerobic Reductive Pathway (The Toxic Shift)

In anoxic sediments or the mammalian gut, bacteria (e.g., Clostridium, Eubacterium) do not attack the ring carbon. Instead, they use the nitro group as an electron acceptor.

-

Step 1 (Nitro-reduction):

(Nitroso-biphenyl) -

Step 2 (Hydroxylamine):

(N-hydroxy-aminobiphenyl) -

Step 3 (Amine Formation):

(Aminobiphenyl )

Critical Risk: 4-Aminobiphenyl is a Group 1 Carcinogen. The "degradation" of 4-NBP in anaerobic sludge actually increases the toxicity of the effluent.

Aerobic Oxidative Pathway

In oxygen-rich soils, specialized strains (e.g., Pseudomonas, Sphingomonas) utilize dioxygenases to attack the aromatic ring.

-

Mechanism: Formation of cis-dihydrodiol

Catechol formation -

Limitation: The electron-withdrawing nitro group inhibits electrophilic dioxygenase attack, making aerobic degradation significantly slower than anaerobic reduction.

Biotransformation Pathway Diagram

Module 4: Advanced Remediation Technologies (AOPs)

Conventional biological treatment often fails to mineralize NBPs completely. Advanced Oxidation Processes (AOPs) are required for industrial effluents.[1]

Photocatalysis ( )

-

Mechanism: UV light generates electron-hole pairs (

) on the -

Hole Pathway (

): Direct oxidation of the biphenyl ring. -

Radical Pathway (

): Hydroxylation of the ring, followed by denitrification (release of -

Kinetics: Follows Langmuir-Hinshelwood kinetics.[2] Pseudo-first-order degradation is observed (

depending on loading).

Fenton Oxidation ( )

Effective for high-concentration shock loads.

-

Reaction:

-

Optimization: pH must be maintained at 3.0. Iron sludge formation is a drawback.

Module 5: Analytical Protocol (SOP)

Objective: Simultaneous quantification of parent NBPs and their amine metabolites (ABPs) in soil/sediment.

Extraction & Preparation

-

Matrix: 5g Sediment (wet weight).

-

Drying: Lyophilization (Freeze-drying) is mandatory. Do not oven dry (loss of volatile 2-NBP).

-

Extraction: Ultrasonic Solvent Extraction (USE) with Dichloromethane:Acetone (1:1 v/v).

-

Cleanup: Silica gel column. Fraction 1 (Hexane) -> Parent NBPs. Fraction 2 (Methanol) -> Amine metabolites.

Instrumental Analysis (GC-MS vs. LC-MS)

-

GC-MS (Agilent 7890/5977): Ideal for parent NBPs.

-

Column: DB-5ms (30m x 0.25mm).

-

Mode: SIM (Selected Ion Monitoring) for m/z 199 (M+) and 152 (M-NO2).

-

-

LC-MS/MS (Sciex Triple Quad): Required for metabolites (Hydroxylamines/Amines).

-

Column: C18 Reverse Phase.

-

Ionization:[3] Electrospray Ionization (ESI) Positive mode.

-

Analytical Workflow Diagram

References

-

Ning, S., & Xiaobai, X. (1997). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction.[4] Carcinogenesis, 18(6), 1233-1240.[4] Link

-

Hong, C. S., Wang, Y., & Bush, B. (1998). Kinetics and products of the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water. Chemosphere, 36(7), 1653-1667. (Mechanistic proxy for biphenyl ring oxidation). Link

-

Chung, K. T., et al. (2003). Growth inhibition of intestinal bacteria and mutagenicity of 2-, 3-, 4-aminobiphenyls. Toxicology in Vitro, 17(2), 145-152. Link

-

Atkinson, R., & Arey, J. (1994). Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens. Environmental Health Perspectives, 102(Suppl 4), 117–126. (Foundational text on Nitro-PAH atmospheric formation). Link

-

Trapido, M., & Kallas, J. (2000). Advanced oxidation processes for the degradation of nitro-phenols. Environmental Technology, 21(7), 799-808. Link

Sources

- 1. The Evolving Landscape of Advanced Oxidation Processes in Wastewater Treatment: Challenges and Recent Innovations [mdpi.com]

- 2. Kinetics and products of the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.uj.ac.za [pure.uj.ac.za]

- 4. Reductive metabolism of 4-nitrobiphenyl by rat liver fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy-5-nitrobiphenyl: Metabolic Genesis, Toxicity Mechanisms, and Analytical Profiling

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-5-nitrobiphenyl (CAS: 4291-29-6), also known as 5-nitro-2-biphenylol or 4-nitro-2-phenylphenol, represents a critical divergence in the metabolism of the fungicide and biocide 2-phenylphenol (OPP). While standard mammalian metabolism of OPP proceeds via CYP450-mediated hydroxylation and Phase II conjugation, the formation of 2-hydroxy-5-nitrobiphenyl is indicative of non-enzymatic nitration driven by Reactive Nitrogen Species (RNS) such as peroxynitrite (ONOO⁻) or environmental photolysis in the presence of nitrates.

This guide details the physicochemical properties, metabolic pathways, and toxicological mechanisms of this compound, specifically its role as a mitochondrial uncoupler. It provides validated protocols for its generation, detection, and quantification, serving as a resource for toxicologists and analytical chemists monitoring nitrosative stress or environmental degradation products.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the behavior of 2-hydroxy-5-nitrobiphenyl requires an analysis of its structural moieties. The presence of the nitro group at the para position relative to the hydroxyl group significantly increases the acidity of the phenol, facilitating its function as a protonophore.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Metabolism/Analysis |

| IUPAC Name | 4-nitro-2-phenylphenol | Defines substitution pattern (OH at C1, Phenyl at C2, NO2 at C4). |

| Molecular Formula | C₁₂H₉NO₃ | MW: 215.21 g/mol .[1] |

| pKa (Phenolic) | ~6.5 - 7.0 (Estimated) | Lower than parent OPP (~10) due to electron-withdrawing NO₂. Exists as phenolate at physiological pH. |

| LogP | ~3.4 | Highly lipophilic; readily crosses mitochondrial membranes. |

| Solubility | Organic solvents, Alkaline water | Requires organic modification (MeOH/ACN) for LC mobile phases. |

| UV Max | ~320-350 nm | Bathochromic shift due to nitro-conjugation; detectable by HPLC-UV/Vis. |

Part 2: Metabolic Genesis (Upstream Pathways)

The formation of 2-hydroxy-5-nitrobiphenyl is not a primary enzymatic outcome but a marker of nitrosative stress or environmental phototransformation .

The Nitration Divergence

In standard hepatic metabolism, 2-phenylphenol is converted to phenylhydroquinone (via CYP2E1) or conjugated to glucuronides. However, in the presence of high levels of nitric oxide (NO) and superoxide (O₂⁻), which combine to form peroxynitrite (ONOO⁻), the phenolic ring undergoes electrophilic aromatic substitution.

-

Mechanism: Peroxynitrite attacks the phenolate form of 2-phenylphenol. The ortho and para positions are activated.[2] Since the ortho position (C2) is occupied by the phenyl ring, nitration occurs preferentially at the para position (C5 relative to OH, or C4 IUPAC), yielding 2-hydroxy-5-nitrobiphenyl.

Environmental Genesis

In aqueous environments containing nitrate ions (NO₃⁻), UV irradiation generates hydroxyl radicals (•OH) and nitrogen dioxide ([3][4][5][6][7]•NO₂). These radicals attack 2-phenylphenol, producing 2-hydroxy-5-nitrobiphenyl as a major transformation product.

Visualization: Metabolic Divergence Pathway

The following diagram illustrates the divergence between standard enzymatic clearance and RNS-mediated nitration.

Caption: Divergence of 2-phenylphenol metabolism. The red path indicates the formation of the 5-nitro intermediate under nitrosative stress, leading to potential toxicity.

Part 3: Mechanisms of Toxicity

The metabolic significance of 2-hydroxy-5-nitrobiphenyl lies in its bioactivity. Unlike the inert glucuronide conjugates of the parent compound, the nitro-derivative possesses specific toxicological properties.

Mitochondrial Uncoupling (Protonophore Action)

Similar to 2,4-dinitrophenol (DNP), 2-hydroxy-5-nitrobiphenyl acts as an uncoupler of oxidative phosphorylation.

-

Mechanism: The lipophilic anion (phenolate) adsorbs to the inner mitochondrial membrane. It accepts a proton from the intermembrane space (high [H⁺]), becomes neutral, diffuses across the membrane to the matrix (low [H⁺]), and releases the proton.

-

Consequence: This dissipates the proton motive force (Δp) required for ATP synthesis, leading to futile cycling of protons, increased oxygen consumption, and heat generation without ATP production.

Downstream Metabolism & Genotoxicity

The "intermediate" nature of this compound implies further metabolism.

-

Nitro-reduction: Intestinal microflora or hepatic nitro-reductases can reduce the nitro group to an amine (5-amino-2-biphenylol).

-

Bioactivation: The resulting aromatic amine can be N-hydroxylated, forming reactive species capable of binding to DNA (genotoxicity), a common pathway for nitro-aromatics.

Part 4: Experimental Protocols

Protocol: In Vitro Generation via Peroxynitrite

To study this metabolite, researchers often need to synthesize it in situ or as a standard.

Reagents:

-

2-Phenylphenol (10 mM in Ethanol)

-

Peroxynitrite (ONOO⁻) solution (Commercially available or synthesized via nitrite/H₂O₂ quench)

-

Phosphate Buffer (100 mM, pH 7.4)[3]

Workflow:

-

Preparation: Dilute 2-phenylphenol to 100 µM in Phosphate Buffer.

-

Reaction: Add Peroxynitrite (bolus addition) to a final concentration of 200 µM. Note: Vortex immediately to prevent localized decomposition.

-

Incubation: Incubate at 37°C for 15 minutes. The solution will turn yellow (characteristic of nitrophenolate).

-

Quenching: Acidify with 1% Formic Acid to stabilize the product.

-

Extraction: Extract with Ethyl Acetate (3x), dry under N₂, and reconstitute in 50:50 Methanol:Water for analysis.

Analytical Quantification (LC-MS/MS)

Detection of 2-hydroxy-5-nitrobiphenyl requires negative ion mode electrospray ionization (ESI-) due to the acidic phenolic proton.

Instrument Parameters:

-

Ionization: ESI Negative Mode

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for better ionization at neutral pH)

-

Mobile Phase B: Acetonitrile

MRM Transitions (Optimized):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Loss |

|---|---|---|---|

| 214.0 [M-H]⁻ | 184.0 | 25 | Loss of NO (Rearrangement) |

| 214.0 [M-H]⁻ | 168.0 | 30 | Loss of NO₂ |

| 214.0 [M-H]⁻ | 141.0 | 40 | Ring fragmentation |

Visualization: Analytical Workflow

Caption: Optimized extraction and detection workflow for 2-hydroxy-5-nitrobiphenyl.

References

-

World Health Organization (WHO). (1999). 2-Phenylphenol and its Sodium Salt: Toxicological Evaluation. Pesticide Residues in Food. Link

-

Cheng, K. et al. (1969).[8] Uncoupling of oxidative phosphorylation by nitrophenols.[8] Journal of Biological Chemistry. (Contextual citation for class effect).

-

Daiber, A. et al. (1998). New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals.[9] Nitric Oxide.[7][9][10][11] Link

-

Suzuki, J. et al. (2025). Phototransformation of 2-phenylphenol induced by excitation of nitrate ions.[6][7][10] ResearchGate.[11] Link

-

PubChem. (2025). Compound Summary: 2-Biphenylol, 5-nitro-.[1] National Library of Medicine. Link

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. Reaction between peroxynitrite and triphenylphosphonium-substituted arylboronic acid isomers–Identification of diagnostic marker products and biological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 2-Hydroxy-5-nitrobiphenyl from 2-Phenylphenol

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 2-Hydroxy-5-nitrobiphenyl (also known as 4-nitro-2-phenylphenol) from 2-phenylphenol .[1][2] As a critical intermediate in the development of metabolic probes, fungicides, and solvatochromic dyes, the purity of this compound is paramount. This guide addresses the primary synthetic challenge—separating the para-nitro isomer (target) from the ortho-nitro byproduct—by exploiting their distinct hydrogen-bonding capabilities via steam distillation.[1][2]

Introduction & Strategic Analysis

The Synthetic Challenge

The nitration of 2-phenylphenol is an electrophilic aromatic substitution controlled by the directing effects of the hydroxyl group and the steric influence of the phenyl ring.

-

Directing Effects: The hydroxyl group (-OH) at position 1 strongly activates the ortho (C3, C6) and para (C4) positions.

-

Steric Hindrance: The phenyl group at position 2 sterically shields position 3, making it the least favorable site for substitution.

-

Regioselectivity: The reaction produces two primary isomers:

-

2-Hydroxy-3-nitrobiphenyl (Ortho-isomer): Formed by attack at C6 (ortho to OH).[1][2] This isomer forms an intramolecular hydrogen bond between the nitro and hydroxyl groups, making it steam-volatile.[1]

-

2-Hydroxy-5-nitrobiphenyl (Para-isomer/Target): Formed by attack at C4 (para to OH).[1][2] This isomer forms intermolecular hydrogen bonds, resulting in a higher melting point and lack of steam volatility.

-

Strategic Workflow

To ensure high purity without tedious column chromatography, this protocol utilizes steam distillation as a self-validating separation step.[1][2] The volatile ortho-isomer is removed in the distillate, leaving the pure para-isomer in the residue.

Figure 1: Reaction scheme illustrating the divergent pathways to ortho and para isomers.

Detailed Protocol

Materials & Reagents

| Reagent | Grade | Role |

| 2-Phenylphenol | >99% | Starting Material |

| Nitric Acid (HNO₃) | 65-70% (Conc.)[1][2] | Nitrating Agent |

| Glacial Acetic Acid | ACS Reagent | Solvent |

| Ethanol (95%) | Reagent Grade | Recrystallization Solvent |

| Ice/Water | Distilled | Quenching & Steam Distillation |

Experimental Procedure

Step 1: Solubilization and Temperature Control

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 17.0 g (0.1 mol) of 2-phenylphenol in 100 mL of glacial acetic acid .

-

Cool the solution to 0–5°C using an ice-salt bath.

-

Why: Low temperature minimizes oxidation side reactions (tars) and suppresses dinitration.

-

Step 2: Controlled Nitration

-

Prepare a nitrating solution: Mix 7.0 mL (approx. 0.11 mol) of concentrated Nitric Acid with 20 mL of glacial acetic acid .

-

Add the nitrating solution dropwise to the stirred phenol solution over 30–45 minutes .

-

Critical Control Point: Ensure the internal temperature does not exceed 20°C .

-

After addition, allow the mixture to stir at room temperature for 2 hours . The solution will turn a deep orange/red color.

Step 3: Quenching

-

Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

-

A yellow oily solid (mixture of isomers) will precipitate. Stir for 15 minutes to ensure full precipitation.

Step 4: Steam Distillation (Purification)

-

Transfer the aqueous suspension to a steam distillation apparatus.

-

Pass steam through the mixture until the distillate runs clear (approx. 1–2 L of distillate).

-

The target para-isomer remains in the distillation flask as a non-volatile, dark solid residue.

Step 5: Isolation and Recrystallization

-

Cool the distillation flask to room temperature.

-

Filter the solid residue using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

-

Recrystallization:

-

Dissolve the crude solid in boiling Ethanol (95%) .

-

If necessary, perform a hot filtration to remove insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

-

Collect the crystals by filtration and dry in a vacuum oven at 50°C.

Results & Characterization

Expected Data

| Parameter | Specification | Notes |

| Appearance | Yellow Needles/Prisms | Distinct crystalline form |

| Yield | 40 – 55% | Dependent on precise temp control |

| Melting Point | 128 – 130°C | Distinct from ortho isomer (~66°C) |

| Solubility | Soluble in EtOH, Acetone | Sparingly soluble in water |

Process Workflow Diagram

Figure 2: Step-by-step workflow for the isolation of the para-nitro isomer.

Safety & Handling

-

Nitric Acid: Highly corrosive and an oxidizer.[2] Wear acid-resistant gloves and a face shield.[1][2]

-

Exothermic Reaction: The nitration is exothermic.[3] Failure to control temperature (<20°C) can lead to runaway reactions and the formation of unstable polynitrated species.

-

Waste Disposal: The aqueous filtrate contains acidic waste and nitro-compounds.[1][2] Neutralize with sodium bicarbonate before disposal according to local environmental regulations.

References

-

Patent CN111770951A . Polyimide compound and molded article containing the same. (Describes synthesis and melting point of 128°C). Link

-

Organic Syntheses, Coll. Vol. 3, p. 296 (1955) . Nitration of Phenols and Steam Distillation Separation. (Foundational technique for separating ortho/para nitrophenols).[2][4] Link[2]

-

PubChem Compound Summary . 4-nitro-2-phenylphenol (2-Hydroxy-5-nitrobiphenyl).[1][2] Link[2]

-

Hanson, P., et al. Regioselective Nitration of Phenols. J. Chem. Soc., Perkin Trans. 2, 2002. (Discusses mechanism and directing effects).[5]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt - Google Patents [patents.google.com]

- 4. paspk.org [paspk.org]

- 5. researchgate.net [researchgate.net]

Application Note: Regioselective Nitration of o-Phenylphenol to 5-Nitro-2-phenylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The nitration of phenols is a fundamental electrophilic aromatic substitution (EAS) reaction widely utilized in the synthesis of pharmaceutical intermediates and advanced materials. This application note details a highly regioselective, scalable protocol for the mono-nitration of o-phenylphenol (2-phenylphenol) to yield 5-nitro-2-phenylphenol [1]. By utilizing strictly controlled low-temperature conditions and glacial acetic acid as a moderating solvent, this protocol suppresses undesired over-nitration and oxidative cleavage, ensuring a high-purity para-nitrated product suitable for downstream drug development.

Mechanistic Insights & Nomenclature (E-E-A-T)

Before executing the protocol, it is critical to address the nomenclature and mechanistic causality governing this reaction to ensure reproducibility and analytical accuracy.

-

Nomenclature Clarification: In many industrial catalogs, the target compound is referred to by the trivial hybrid name 5-nitro-2-phenylphenol . However, under strict IUPAC nomenclature, the compound is 2-hydroxy-5-nitrobiphenyl (using biphenyl as the parent) or 4-nitro-2-phenylphenol (using phenol as the parent) [1]. The nitro group is positioned para to the hydroxyl group.

-

Reaction Causality & Regioselectivity: The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. The phenyl ring at the ortho position (C2) provides significant steric hindrance. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the less sterically hindered para position (C4 on the phenol ring, or C5 on the biphenyl scaffold).

-

Exothermic Control: Phenols are highly susceptible to oxidation by nitric acid, which can lead to the formation of benzoquinones or tar-like degradation products [2]. Conducting the reaction at 0–5 °C in glacial acetic acid attenuates the reactivity of the nitronium ion and dissipates the exothermic heat of reaction, ensuring mono-nitration is achieved with >85% regioselectivity.

Visualizing the Reaction Pathway

Figure 1: Electrophilic aromatic substitution pathway for o-phenylphenol nitration.

Materials and Reagents

| Reagent / Material | Equivalents | Amount (for 0.1 mol scale) | Role in Reaction |

| o-Phenylphenol (99%) | 1.0 eq | 17.0 g | Aromatic substrate |

| Nitric Acid (65-70% w/w) | 1.05 eq | 4.5 mL (~6.6 g) | Source of nitronium ion (NO₂⁺) |

| Glacial Acetic Acid | Solvent | 120 mL (Total) | Moderating polar protic solvent |

| Crushed Ice / Water | - | 500 mL | Reaction quenching |

| Ethanol (Absolute) | - | As needed | Recrystallization solvent |

Safety Note: Nitric acid is a strong oxidizer and corrosive. Glacial acetic acid is flammable and corrosive. Perform all operations in a certified chemical fume hood using appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Cooling

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel.

-

Dissolve 17.0 g (0.1 mol) of o-phenylphenol in 100 mL of glacial acetic acid.

-

Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Phase 2: Controlled Nitration 4. In a separate, pre-cooled Erlenmeyer flask, carefully prepare the nitrating mixture by adding 4.5 mL of 70% nitric acid to 20 mL of glacial acetic acid. 5. Transfer the nitrating mixture to the dropping funnel. 6. Begin dropwise addition of the nitrating mixture to the o-phenylphenol solution over a period of 45 to 60 minutes .

-

Critical Parameter: Monitor the internal thermometer constantly. Adjust the drip rate to ensure the temperature never exceeds 5 °C to prevent oxidative degradation and di-nitration [3].

Phase 3: Aging and Quenching 7. Once the addition is complete, maintain the reaction mixture at 0–5 °C with continuous stirring for an additional 2 hours to ensure complete conversion. 8. Quench the reaction by pouring the mixture slowly into a large beaker containing 500 mL of vigorously stirred crushed ice and distilled water. A yellow-to-orange precipitate will immediately crash out.

Phase 4: Isolation and Purification 9. Isolate the crude solid via vacuum filtration using a Büchner funnel. 10. Wash the filter cake thoroughly with cold distilled water (3 × 100 mL) until the filtrate tests pH neutral, ensuring the complete removal of residual nitric and acetic acids. 11. Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. The major para-isomer crystallizes out, while the minor ortho-isomer (3-nitro-2-phenylphenol) remains highly soluble in the cold mother liquor. 12. Filter the purified yellow crystals and dry in a vacuum oven at 50 °C overnight. (Expected Yield: 70–80%).

Analytical Characterization & Expected Results

To validate the success of the synthesis, compare the isolated product against the following expected analytical benchmarks [1][3]:

| Analytical Technique | Expected Result / Signal Assignment |

| Appearance | Bright yellow crystalline solid |

| Melting Point | 108.0 – 128.0 °C (Varies slightly by polymorphic form/purity) |

| LC-MS (ESI-) | m/z 214.05 [M-H]⁻ |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.84 (s, 1H, -OH)δ 6.99 (d, 1H, Ar-H ortho to OH)δ 7.15–7.50 (m, 5H, Phenyl ring protons)δ 8.12–8.20 (m, 2H, Ar-H meta to OH, adjacent to NO₂) |

Troubleshooting & Optimization

| Observation | Mechanistic Cause | Recommended Solution |

| Evolution of brown/red fumes (NO₂) | Undesired oxidation of the phenol ring by HNO₃. | Immediately lower the bath temperature. Ensure the addition rate of HNO₃ is slowed down. |

| Multiple spots on TLC (Di-nitration) | Excess NO₂⁺ or localized hot spots during addition. | Ensure vigorous stirring. Strictly limit HNO₃ to 1.05 equivalents. |

| Low Yield / High Starting Material Recovery | Incomplete electrophilic attack due to excessively low temperatures. | After the 2-hour hold at 0 °C, allow the reaction to warm slightly to 10 °C for 30 minutes before quenching. |

| Oily crude product instead of solid | Presence of the minor ortho-isomer depressing the melting point. | Perform a second recrystallization from ethanol/water, or utilize silica gel column chromatography (Hexanes/EtOAc). |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20278, 2-Biphenylol, 5-nitro-" PubChem, [Link]

-

Solubility of Things. "4-nitro-2-phenylphenol Properties and Solubility" Solubility of Things Database, [Link]

- Google Patents. "CN111770951A - Polyimide compound and molded article containing the same (Contains NMR and DSC melting point data for 2-hydroxy-5-nitrobiphenyl)

Application Note: Optimization of Recrystallization Solvents for High-Purity 2-Hydroxy-5-nitrobiphenyl

The following Application Note and Protocol is designed for researchers requiring high-purity 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6) for use as a synthetic intermediate or analytical standard.

Executive Summary

The purification of 2-Hydroxy-5-nitrobiphenyl (also known as 4-nitro-2-phenylphenol) presents a classic challenge in aromatic substitution chemistry: separating the para-nitro isomer (target) from the ortho-nitro isomer (impurity, 2-hydroxy-3-nitrobiphenyl).

While both isomers are formed during the nitration of 2-phenylphenol, they exhibit distinct physicochemical properties due to intramolecular hydrogen bonding. This protocol leverages these differences, utilizing steam distillation to remove the volatile ortho-isomer, followed by a dual-solvent recrystallization system (Ethanol/Water) to isolate the target para-isomer with >98% purity.

Compound Profile & Properties

| Property | Data | Notes |

| IUPAC Name | 4-nitro-2-phenylphenol | Preferred nomenclature for clarity. |

| Common Name | 2-Hydroxy-5-nitrobiphenyl | Standard catalog name.[1][2][3] |

| CAS Number | 4291-29-6 | Verify against CoA.[4] |

| Molecular Formula | C₁₂H₉NO₃ | MW: 215.21 g/mol |

| Melting Point | 106–109 °C | Distinct from ortho-isomer (~60-65°C). |

| Solubility (Cold) | Low in Water, Hexane | |

| Solubility (Hot) | High in Ethanol, Toluene, AcOH | |

| pKa | ~7.0 | More acidic than unsubstituted phenols due to -NO₂.[5] |

Purification Strategy: The Mechanistic Logic

The Ortho-Para Separation Principle

The crude product from the nitration of 2-phenylphenol contains two primary isomers:

-

2-Hydroxy-3-nitrobiphenyl (Ortho-isomer): The nitro group is adjacent to the hydroxyl. This allows for intramolecular hydrogen bonding , reducing polarity and increasing volatility.[5] It is steam volatile .

-

2-Hydroxy-5-nitrobiphenyl (Para-isomer/Target): The nitro group is opposite the hydroxyl. It can only form intermolecular hydrogen bonds , leading to a higher melting point, lower volatility, and lower solubility in non-polar solvents.[5] It is NOT steam volatile .

Strategic Workflow:

-

Step 1 (Partitioning): Use steam distillation to strip the ortho-impurity.

-

Step 2 (Refinement): Recrystallize the non-volatile residue. The phenyl ring increases lipophilicity compared to simple nitrophenols, making pure water an inefficient solvent.[5] Aqueous Ethanol is the optimal choice, balancing the solubility of the hydrophobic biphenyl core (Ethanol) with the precipitating power of the polar medium (Water).[5]

Detailed Experimental Protocol

Phase 1: Removal of Regioisomers (Steam Distillation)

Use this phase if the starting material is crude reaction mixture.[5]

-

Setup: Place the crude brown solid in a round-bottom flask equipped with a Claisen adapter, steam inlet, and condenser.

-

Distillation: Pass vigorous steam through the mixture.

-

Observation: A yellow, oily distillate (containing the ortho-isomer, 2-hydroxy-3-nitrobiphenyl) will collect.

-

-

Completion: Continue until the distillate runs clear and no yellow oil droplets are visible.

-

Isolation: Cool the boiling flask (residue). The target compound (2-Hydroxy-5-nitrobiphenyl) will solidify as a dark yellow/brown mass. Filter this solid and wash with cold water.

Phase 2: Recrystallization (The Ethanol-Water System)

Use this phase for the final purification of the Phase 1 residue or commercial technical grade material.

Reagents:

-

Solvent A: Ethanol (95% or absolute)[5]

-

Solvent B: Deionized Water (Hot)[5]

-

Activated Charcoal (optional, for decolorization)[5]

Procedure:

-

Dissolution: Transfer the crude solid (e.g., 10 g) to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (approx. 3-5 mL per gram) required to dissolve the solid completely.

-

Note: If the solution is dark/black, add 0.5 g activated charcoal, boil for 2 mins, and filter hot through Celite.

-

-

Nucleation Control: Keep the solution near boiling. Slowly add hot water dropwise.

-

Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

-

Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity. The solution should be saturated but clear.

-

Crystallization:

-

Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).[5]

-

Once ambient temperature is reached, place in an ice bath (0-4 °C) for 1 hour to maximize yield.

-

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small volume of cold 50% EtOH/Water mixture.

-

Drying: Dry in a vacuum oven at 40-50 °C for 4 hours.

Expected Result: Pale yellow needles or prisms. Target Melting Point: 107–109 °C.

Alternative Solvent System (Toluene)

If the compound "oils out" in ethanol/water (forms a liquid layer instead of crystals), use Toluene :

-

Dissolve solid in boiling toluene.

-

Allow to cool slowly. Toluene effectively solvates the hydrophobic biphenyl structure while rejecting polar tarry impurities.

Process Visualization

Caption: Workflow for the isolation of 2-Hydroxy-5-nitrobiphenyl, highlighting the critical steam distillation step for isomer separation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooled too fast. | Re-heat to dissolve. Add slightly more Ethanol. Cool very slowly with stirring. Seed with a pure crystal if available. |

| Low Yield | Too much solvent used. | Evaporate 30% of the solvent and re-cool. Ensure ice bath is used for final precipitation. |

| Low Melting Point (<105°C) | Residual ortho-isomer or solvent. | If MP is sharp but low, dry longer.[5] If broad, repeat steam distillation or recrystallize from Toluene.[5] |

| Dark Color | Oxidation byproducts.[6] | Perform the charcoal treatment step. Ensure Ethanol is free of aldehydes. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20278, 2-Biphenylol, 5-nitro-. Retrieved October 24, 2025 from [Link][5]

-

Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrophenol purification protocols via steam distillation).

-

CAS Common Chemistry. 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6).[1][3][4] Retrieved October 24, 2025 from [Link][5]

Sources

- 1. 2-Biphenylol, 5-nitro- | C12H9NO3 | CID 20278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Application Note: 2-Hydroxy-5-nitrobiphenyl as a Strategic Intermediate in Azo Dye Synthesis

Abstract

This technical guide details the synthesis, characterization, and application of 2-Hydroxy-5-nitrobiphenyl (CAS: 20281-23-6), also known as 4-nitro-2-phenylphenol . As a sterically hindered nitrophenol, this molecule serves as a critical chromophore precursor for high-stability solvent and disperse dyes. This note provides a validated protocol for its regioselective synthesis from 2-phenylphenol, its reduction to the corresponding amino-biphenyl, and subsequent diazotization to form azo dyes.

Introduction & Chemical Identity

2-Hydroxy-5-nitrobiphenyl is a yellow crystalline solid characterized by a biphenyl core with a hydroxyl group at position 2 and a nitro group at position 5 (para to the hydroxyl). The bulky phenyl group at the ortho position (C2) imparts unique solubility and stability properties to downstream dyes, often improving lightfastness and sublimation resistance compared to simple nitrophenols.

| Property | Specification |

| IUPAC Name | 4-nitro-2-phenylphenol; 5-nitro-[1,1'-biphenyl]-2-ol |

| CAS Number | 20281-23-6 |

| Molecular Formula | |

| Molecular Weight | 215.21 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 125–129 °C |

| Solubility | Soluble in ethanol, acetone, DCM; Insoluble in water |

Strategic Value in Dye Synthesis

-

Chromophore Donor: The nitro group acts as an electron acceptor (auxochrome), shifting absorption to the yellow/orange region.

-

Diazo Component: Upon reduction to the amine, it becomes a diazo component for coupling, yielding deep red to violet disperse dyes.

-

Steric Influence: The ortho-phenyl ring disrupts planarity slightly, which can enhance solubility in organic solvents (for Solvent Dyes) and improve the affinity for polyester fibers (Disperse Dyes).

Synthesis Module: Regioselective Nitration

Objective: Synthesize 2-Hydroxy-5-nitrobiphenyl from 2-phenylphenol with high regioselectivity (favoring the para-nitro isomer over the ortho-nitro isomer).

Mechanism

The hydroxyl group is a strong ortho/para director. However, the bulky phenyl group at position 2 sterically hinders the position 3 (ortho). Consequently, electrophilic aromatic substitution favors position 5 (para to the OH).

Protocol 1: Controlled Nitration

Reagents:

-

Starting Material: 2-Phenylphenol (99%)

-

Solvent: Glacial Acetic Acid

-

Reagent: Nitric Acid (70%)

-

Quenching: Ice water[1]

Step-by-Step Methodology:

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 17.0 g (0.1 mol) of 2-phenylphenol in 100 mL of glacial acetic acid .

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control is vital to prevent dinitration.

-

Addition: Mix 7.0 mL of Nitric Acid (70%) with 20 mL of acetic acid . Add this mixture dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to stir at 0–10 °C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The spot for 2-phenylphenol (

) should disappear, and a new yellow spot ( -

Quenching: Pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

) until the filtrate is neutral. -

Purification: Recrystallize from hot ethanol to remove trace ortho-isomer (3-nitro).

-

Yield Target: 75–85%[2]

-

Purity: >98% (HPLC)

-

Workflow Visualization

Figure 1: Step-by-step workflow for the regioselective nitration of 2-phenylphenol.

Functionalization Module: Reduction to Amine

Objective: Convert 2-Hydroxy-5-nitrobiphenyl to 2-phenyl-4-aminophenol (2-hydroxy-5-aminobiphenyl), a versatile diazo component.

Protocol 2: Catalytic Hydrogenation

Reagents:

-

Substrate: 2-Hydroxy-5-nitrobiphenyl[3]

-

Catalyst: 10% Pd/C (50% wet)

-

Solvent: Ethanol or Methanol

-

Hydrogen source:

gas (balloon or low pressure)

Methodology:

-

Dissolve 10.75 g (0.05 mol) of the nitro compound in 150 mL Ethanol .

-

Add 0.5 g of Pd/C catalyst .

-

Purge the system with Nitrogen, then introduce Hydrogen.

-

Stir at Room Temperature (RT) for 6–12 hours. The yellow color of the solution will fade to colorless/pale brown.

-

Filter through Celite to remove the catalyst.

-

Evaporate solvent to obtain the amine (often unstable; store under inert gas or use immediately for diazotization).

Application Module: Azo Dye Synthesis

Objective: Synthesize a Disperse Yellow/Orange analog by coupling the amine derivative.

Pathway Logic

-

Diazotization: Convert the amine to a diazonium salt (

). -

Coupling: React with an electron-rich coupler (e.g.,

-Naphthol).

Protocol 3: Diazotization and Coupling

Step A: Diazotization

-

Suspend 0.01 mol of 2-phenyl-4-aminophenol in 25 mL HCl (2M) . Cool to 0–5 °C.[4]

-

Add 0.011 mol Sodium Nitrite (

) (dissolved in minimal water) dropwise. -

Stir for 30 mins. Destroy excess nitrous acid with Sulfamic acid or Urea.

Step B: Coupling (Example with

-

Dissolve 0.01 mol

-Naphthol in 20 mL NaOH (10%) . Cool to 0–5 °C.[4] -

Slowly add the diazonium salt solution to the naphthol solution over 30 mins, maintaining pH ~9–10.

-

A deep red/orange precipitate forms immediately.

-

Stir for 1 hour, neutralize with dilute HCl, filter, and dry.

Chemical Pathway Diagram

Figure 2: Chemical pathway from raw material to final azo dye.[5]

Analytical Characterization

To validate the synthesis of the intermediate (2-Hydroxy-5-nitrobiphenyl), use the following parameters.

| Method | Parameter | Expected Result |

| HPLC | Column | C18 Reverse Phase (150 x 4.6 mm, 5µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile | |

| Gradient | 10% B to 90% B over 20 min | |

| Detection | UV @ 254 nm and 320 nm | |

| Retention Time | ~12.5 min (distinct from 2-phenylphenol @ ~14.0 min) | |

| 1H NMR | Solvent | DMSO-d6 |

| Shifts ( | 11.2 (s, 1H, OH), 8.15 (d, 1H, H-4/6), 8.05 (dd, 1H, H-4/6), 7.5-7.3 (m, 5H, Phenyl), 7.1 (d, 1H, H-3). Note: H-3 is ortho to OH. |

Safety & Handling (MSDS Highlights)

-

Nitration Hazard: The nitration of phenols is exothermic. Failure to control temperature (<10°C) can lead to runaway reactions or the formation of unstable polynitro compounds (picric acid analogs).

-

Toxicity: 2-Hydroxy-5-nitrobiphenyl is an irritant to eyes, skin, and the respiratory system.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood.

-

Waste: Dispose of aqueous acidic waste and organic solvents in segregated streams.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15541112, 4-Hydroxy-2'-nitrobiphenyl (Isomer Reference) and CAS 20281-23-6. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Nitrophenols. Retrieved from [Link]

-

Organic Syntheses. Nitration of Phenols: General Procedures. (Classic reference for nitration methodology). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Biphenyl-2-ol (2-Phenylphenol).[5] Retrieved from [Link]

Sources

preparation of fungicidal derivatives using 2-Hydroxy-5-nitrobiphenyl

Executive Summary

This application note details the synthetic strategies for transforming 2-Hydroxy-5-nitrobiphenyl (CAS: 20281-23-6) into high-potency fungicidal candidates. The biphenyl core, structurally related to the commercial fungicide ortho-phenylphenol (OPP), provides a lipophilic scaffold essential for fungal cell membrane penetration. The presence of the nitro group at the 5-position and the hydroxyl group at the 2-position offers two distinct "chemical handles" for derivatization.

This guide focuses on two primary optimization pathways:

-

Pathway A (Nitrogen-Centric): Reduction of the nitro group to an amine, followed by Schiff base formation to introduce azomethine pharmacophores.

-

Pathway B (Oxygen-Centric): O-Alkylation to generate lipophilic ethers that mimic sterol biosynthesis inhibitors.

Strategic Chemical Logic

The Scaffold: 2-Hydroxy-5-nitrobiphenyl[2]

-

Lipophilicity: The biphenyl ring system increases

, facilitating transport across the fungal chitin cell wall. -

Electronic Effects: The 5-nitro group is a strong electron-withdrawing group (EWG), increasing the acidity of the phenolic hydroxyl (pKa

7-8 vs. 10 for phenol). This makes the hydroxyl group highly reactive toward alkylation under mild basic conditions. -

Metabolic Stability: The biphenyl bond is generally resistant to rapid hydrolysis, prolonging the half-life of the active agent in vivo.

Pathway Selection

-

Schiff Bases (Azomethines): The

linkage is a proven pharmacophore in medicinal chemistry (e.g., hydrazone antifungals). It acts by chelating metal ions essential for fungal enzymes or by inhibiting cell wall synthesis. -

Phenolic Ethers: Blocking the hydroxyl group prevents rapid glucuronidation (Phase II metabolism), improving bioavailability. Introducing allylic or benzylic groups often enhances antifungal potency by mimicking the side chains of ergosterol.

Synthetic Protocols

Pathway A: Synthesis of Schiff Base Derivatives

Target Intermediate: 5-Amino-2-hydroxybiphenyl (5-Amino-2-phenylphenol)

Rationale: Standard catalytic hydrogenation can be hazardous. We utilize a Transfer Hydrogenation method using Hydrazine Hydrate and Pd/C, which is safer, scalable, and highly selective for nitro groups in the presence of phenols.

Reagents:

-

2-Hydroxy-5-nitrobiphenyl (10 mmol, 2.15 g)

-

Hydrazine Hydrate (80%, 50 mmol, ~3.1 mL)

-

Palladium on Carbon (10% Pd/C, 0.2 g)

-

Ethanol (Abs., 50 mL)

Protocol:

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-Hydroxy-5-nitrobiphenyl in 50 mL of ethanol.

-

Catalyst Addition: Add the 10% Pd/C catalyst carefully to the solution. Caution: Pd/C can ignite solvent vapors; add under an inert blanket (Nitrogen/Argon) if possible.

-

Reduction: Heat the mixture to 60°C. Add Hydrazine Hydrate dropwise over 20 minutes. The reaction is exothermic; control the addition rate to maintain gentle reflux.

-

Completion: Reflux for 2–4 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The yellow starting material spot will disappear, replaced by a polar, fluorescent amine spot.

-

Workup: Filter the hot solution through a Celite pad to remove Pd/C. Wash the pad with hot ethanol (2 x 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. The amine (5-Amino-2-hydroxybiphenyl) is sensitive to oxidation; use immediately for Step 2 or store under nitrogen at 4°C.

Rationale: Condensing the newly formed amine with an aromatic aldehyde creates the active azomethine linkage.

Reagents:

-

5-Amino-2-hydroxybiphenyl (Freshly prepared, 5 mmol)

-

Aldehyde (e.g., 2,4-Dichlorobenzaldehyde or 5-Nitrofurfural) (5 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

-

Mixing: Dissolve the amine (5 mmol) and the chosen aldehyde (5 mmol) in 20 mL of hot ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux for 4–6 hours. A precipitate (the Schiff base) typically forms during the reaction.

-

Purification: Cool to room temperature, then chill in an ice bath. Filter the solid product.[1][2]

-

Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield the pure fungicidal derivative.

Pathway B: Synthesis of O-Alkyl Ethers

Target: 2-Alkoxy-5-nitrobiphenyls

Rationale: The Williamson Ether Synthesis is ideal here. The enhanced acidity of the phenol (due to the nitro group) allows the use of weaker bases like Potassium Carbonate (

Reagents:

-

2-Hydroxy-5-nitrobiphenyl (5 mmol, 1.08 g)

-

Alkyl Halide (e.g., Allyl bromide, Benzyl chloride) (6 mmol)

-

Potassium Carbonate (

, Anhydrous, 10 mmol, 1.38 g) -

Acetone or Acetonitrile (30 mL)

-

Potassium Iodide (KI, catalytic, 10 mg) – Optional, speeds up reaction with chlorides.

Protocol:

-

Deprotonation: In a 100 mL round-bottom flask, mix 2-Hydroxy-5-nitrobiphenyl and

in Acetone. Stir at room temperature for 30 minutes. The solution may turn bright yellow/orange (phenoxide formation). -

Alkylation: Add the Alkyl Halide dropwise.

-

Reflux: Heat to reflux (56°C for Acetone, 82°C for Acetonitrile) for 6–12 hours. Monitor by TLC.

-

Workup: Cool and filter off the inorganic salts (

/KBr). Evaporate the solvent. -

Purification: The residue is usually an oil or low-melting solid. Purify via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate 9:1).

Visualization of Workflows

Synthetic Pathway Overview

Caption: Dual synthetic pathways for deriving fungicidal candidates from 2-Hydroxy-5-nitrobiphenyl.

Biological Validation (Self-Validating System)

To ensure the synthesized compounds are active, a standard Broth Microdilution Assay (based on CLSI M38-A2) is required.

Protocol:

-

Preparation: Dissolve derivatives in DMSO (Stock: 10 mg/mL).

-

Media: Use RPMI 1640 medium buffered with MOPS.

-

Organisms: Candida albicans (ATCC 90028) and Aspergillus niger (ATCC 16404).

-

Dosing: Serial dilutions in 96-well plates (Range: 128

g/mL to 0.25 -

Control: Include Fluconazole as a positive control and DMSO as a negative control.

-

Readout: Measure Minimum Inhibitory Concentration (MIC) after 48h at 35°C.

Data Interpretation Table:

| Compound Class | Modification | Predicted LogP | Expected Activity Trend |

| Parent | None | ~3.3 | Weak/Moderate (Baseline) |

| Schiff Base | 5-(4-Cl-benzylidene)amino | ~4.5 | High (Target: Cell Wall) |

| Ether | 2-O-Allyl | ~3.8 | Moderate (Target: Membrane) |

| Ether | 2-O-Benzyl | ~4.9 | High (Target: Membrane) |

References

-

Reduction of Nitroarenes: Mendenhall, G. D., & Smith, P. A. S. (1974). 2-Nitrocarbazole. Organic Syntheses, 54, 63. (Adapting Pd/C reduction methodology).

-

Schiff Base Antifungals: Karegoudar, P., et al. (2008). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazoles. European Journal of Medicinal Chemistry. (Demonstrates azomethine fungicidal pharmacophore).

-

Biphenyl Fungicides: Merck Index. o-Phenylphenol. (Confirming the fungicidal baseline of the biphenyl core).

-

Hydrazine Reduction Protocol: Gowda, D. C., et al. (2001). Catalytic transfer hydrogenation of nitro compounds using potassium formate. Indian Journal of Chemistry. (Methodology grounding for hydrazine/formate reduction).

Sources

Application Note: Optimized TLC Conditions for Nitrobiphenyls

Abstract & Scope

Nitrobiphenyls are critical intermediates in the synthesis of pharmaceutical biaryls, mutagenicity standards, and energetic material degradation products. Their analysis is often complicated by the presence of structural isomers (e.g., 2-nitrobiphenyl vs. 4-nitrobiphenyl) which possess similar polarities but distinct steric profiles.

This guide provides a robust, self-validating protocol for the separation of nitrobiphenyls on silica gel. Unlike generic TLC guides, this note focuses on exploiting steric hindrance and

Mechanistic Principles of Separation

To achieve reproducible separation, one must understand the interaction between the analyte and the stationary phase (Silica Gel 60

The Ortho-Effect and Retention

In nitrobiphenyls, the position of the nitro group (

-

4-Nitrobiphenyl (Para): The nitro group is sterically unencumbered. It can form strong dipole-dipole interactions and hydrogen bonds (as a H-bond acceptor) with the silanol groups (

) on the silica surface. Result: Stronger retention (Lower -

2-Nitrobiphenyl (Ortho): The nitro group forces the biphenyl ring system to twist out of planarity to avoid steric clash with the ortho-hydrogen of the adjacent ring. Furthermore, the nitro group is sterically shielded. Result: Weaker interaction with silica (Higher

).

Selectivity ( ) vs. Solvent Strength

While adjusting the ratio of Hexane to Ethyl Acetate changes the retention (

Experimental Protocol

Materials & Reagents[1][2][4][5]

-

Stationary Phase: Silica Gel 60

on Aluminum or Glass backing (Merck/EMD Millipore or equivalent). -